Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural attributes include:
- Position 6: A methyl carboxylate group, which may enhance solubility or serve as a synthetic handle for further derivatization.
While direct biological data for this compound is unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar heterocycles with hydrogen-bonding motifs.
Properties
IUPAC Name |
methyl 8-amino-3-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-12(17)7-5-8(13)10-14-15-11(16(10)6-7)9-3-2-4-19-9/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRDUUEUUXFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS Number: 927802-12-8) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C₁₂H₁₀N₄O₂S
- Molecular Weight : 274.30 g/mol
- Structure : The compound features a triazolo-pyridine core with a thienyl substituent, which is significant for its biological interactions.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Tyrosine Kinase Receptors : The compound has been shown to inhibit various tyrosine kinase receptors, disrupting cellular signaling pathways critical for cancer cell proliferation and survival .
- Modulation of Apoptosis : By influencing pathways associated with apoptosis, such as the caspase cascade and Bcl-2 family proteins, this compound promotes cell death in cancer cells . For instance, it has been linked to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies :
- Mechanistic Insights :
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties:
- Pim-1 Kinase Inhibition : The compound inhibits Pim-1 kinase, which is involved in cell survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Studies and Research Findings
A selection of notable studies illustrates the biological activity of this compound:
Comparison with Similar Compounds
Substituent Effects
- The ethynyl-benzamide substituent in introduces conformational rigidity and salt-forming capability, which may improve pharmacokinetic properties.
Position 6 :
- Position 8: The amino group in the target compound is unique among the compared analogs, providing a hydrogen-bond donor absent in others. This could enhance interactions with polar binding pockets.
Ring Modifications
- The partially hydrogenated ring in reduces planarity, likely decreasing aromatic stacking but improving solubility.
Research Implications and Limitations
- Biological Relevance: The target compound’s amino and thienyl groups position it as a candidate for kinase or GPCR targeting, though empirical validation is required.
- Limitations : Structural comparisons are based on inferred electronic and steric effects; functional differences (e.g., binding affinity, solubility) require experimental confirmation.
Preparation Methods
Cyclization of Substituted Triazole Precursors
A common approach starts with ethyl or methyl 1,2,4-triazole carboxylate derivatives, which undergo alkylation with α-bromo ketones bearing the 2-thienyl group. This step is usually carried out in polar aprotic solvents such as DMF or acetonitrile in the presence of potassium carbonate as a base. The alkylated intermediates then undergo cyclization with ammonium acetate under sealed tube conditions at elevated temperatures (~150 °C), leading to the formation of the fused triazolo[4,3-a]pyridine ring system.
Reaction Conditions Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | α-Bromo-2-thienyl ketone, K2CO3, DMF/CH3CN, rt | Formation of ethyl/methyl 5-oxo-4-(2-thienyl)-1,2,4-triazole-3-carboxylate derivatives |
| Cyclization | NH4OAc, sealed tube, 150 °C | Formation of 3-(2-thienyl)-1,2,4-triazolo[4,3-a]pyridine-5-one intermediates |
This method is adapted from synthetic routes used for related triazolo[4,3-a]pyrazine derivatives and can be extrapolated to the pyridine analogs.
Functional Group Transformations
Chlorination: The 8-position carbonyl oxygen (in triazolo[4,3-a]pyridine-5-one intermediates) can be converted to a chloro substituent using phosphorus oxychloride (POCl3) under microwave or conventional heating (140–180 °C). This activates the position for nucleophilic substitution.
Amination: Treatment of the 8-chloro intermediate with saturated ammonia in absolute ethanol leads to nucleophilic substitution, replacing the chlorine with an amino group to give the 8-amino derivative.
Demethylation or Reduction (if needed): For derivatives bearing methoxy or nitro substituents, demethylation with boron tribromide (BBr3) or catalytic hydrogenation (H2, Pd/C) may be performed to yield hydroxy or amino functionalities, respectively.
Representative Synthetic Scheme
Alternative and Supporting Methods
Use of Hydrazine and α-Ketoesters
In related heterocyclic syntheses, hydrazine hydrate reacts with β-ketoesters and α-ketoesters in the presence of catalysts such as indium trichloride (InCl3) under ultrasound irradiation to form triazole or pyrazole derivatives efficiently. Although this method is more common for pyrano-pyrazole systems, it demonstrates the utility of ultrasound and Lewis acid catalysis in heterocyclic synthesis, potentially adaptable to triazolo-pyridine systems.
Vilsmeier-Haack Reaction for Functionalization
For related pyrazole and triazole derivatives, the Vilsmeier-Haack reaction (using DMF and POCl3) is employed to introduce aldehyde groups or activate positions for further substitution. This reaction may be useful in preparing intermediates or modifying the triazolo-pyridine core.
Research Findings and Yields
The alkylation and cyclization steps typically afford yields ranging from 50% to 70% for the fused triazolo-pyridine intermediates.
Chlorination with POCl3 is efficient, with yields often exceeding 80%.
Amination with ammonia generally proceeds with high yields (70–90%), furnishing the target amino-substituted compound.
The overall synthetic route is robust and reproducible, allowing for variation in substituents on the thienyl ring and other positions.
Spectroscopic characterization (NMR, IR, MS) confirms the structures at each step, ensuring product purity and identity.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | α-bromo-2-thienyl ketone, K2CO3, DMF/CH3CN, rt | 60–70 | Base-promoted alkylation |
| 2 | Cyclization | NH4OAc, sealed tube, 150 °C | 50–65 | Ring closure to fused triazolo-pyridine |
| 3 | Chlorination | POCl3, microwave or conventional heating, 140–180 °C | >80 | Activation for amination |
| 4 | Amination | Saturated NH3 in absolute EtOH | 70–90 | Nucleophilic substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
